molecular formula C17H19N3O3 B562603 Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate CAS No. 1076198-10-1

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

Cat. No.: B562603
CAS No.: 1076198-10-1
M. Wt: 313.357
InChI Key: MINGRBTUTYVZIR-SILNSSARSA-N
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Description

Nomenclature and Identification

IUPAC Naming Conventions

The systematic name of this compound, as prescribed by the International Union of Pure and Applied Chemistry (IUPAC) , is ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate . This nomenclature reflects three critical structural features:

  • The ethyl ester functional group at the terminal carboxylate position.
  • The pentanoate backbone substituted with two pyridin-3-yl groups at positions 3 and 5.
  • The Z-configuration of the oxime group (-N=O) at position 5, indicating that the hydroxylamine and pyridinyl substituents reside on the same side of the double bond.

The numbering begins at the ester oxygen, proceeding through the pentanoate chain to the oxime moiety. The pyridin-3-yl groups (pyridine rings substituted at the 3-position) are explicitly noted to avoid ambiguity.

Alternative Nomenclature

In non-IUPAC contexts, the compound is variably described as:

  • Ethyl 5-oxamino-3,5-di(3-pyridyl)pentanoate
  • δ-(Hydroxyimino)-β-3-pyridinyl-3-pyridinepentanoic acid ethyl ester
    These alternatives emphasize the oxime (-NH-O) group and the spatial relationship between the pyridine substituents. The term "oxamino" derives from the contraction of "oxime" and "amino," highlighting the functional group’s hybrid character.

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases under the following identifiers:

Identifier Type Value Source
CAS Registry Number 1076198-10-1
PubChem CID 45039217
ChemSpider ID 234535*
MDL Number MFCD00666098

*Note: ChemSpider ID 234535 corresponds to a structurally related compound and should be verified for accuracy.

Synonyms and Historical Naming

Historical and commercial synonyms include:

  • Ethyl (5Z)-5-hydroxyimino-3,5-dipyridin-3-ylpentanoate
  • Ethyl 5-(hydroxyimino)-3,5-di-3-pyridinylpentanoate
  • SCHEMBL717900 (vendor-specific code)

These variants often arise from differences in punctuation, hyphenation, or transliteration practices. For instance, "dipyridin-3-yl" and "di-3-pyridinyl" are interchangeable descriptors for the two pyridine substituents.

Molecular Structure and Key Properties

Structural Representation

The compound’s connectivity is unambiguously defined by its SMILES notation :
CCOC(=O)CC(CC(=NO)C1=CN=CC=C1)C2=CN=CC=C2.
This string encodes:

  • The ethyl ester group (CCOC(=O)).
  • A pentanoate chain (CC(CC(=NO))).
  • Two pyridin-3-yl groups (C1=CN=CC=C1 and C2=CN=CC=C2).

The InChIKey MINGRBTUTYVZIR-SILNSSARSA-N further specifies stereochemical and isotopic details.

Molecular Formula and Weight

  • Formula : C₁₇H₁₉N₃O₃
  • Molecular weight : 313.35 g/mol

Properties

IUPAC Name

ethyl (5Z)-5-hydroxyimino-3,5-dipyridin-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-23-17(21)10-15(13-5-3-7-18-11-13)9-16(20-22)14-6-4-8-19-12-14/h3-8,11-12,15,22H,2,9-10H2,1H3/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINGRBTUTYVZIR-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=NO)C1=CN=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(C/C(=N/O)/C1=CN=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661964
Record name Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-10-1
Record name Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthetic routes and reaction conditions for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate are not explicitly detailed in the available literature. it is typically prepared through organic synthesis methods involving the reaction of appropriate precursors under controlled conditions. Industrial production methods would likely involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product .

Chemical Reactions Analysis

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate has been identified as a candidate for drug development due to its structural properties that suggest potential therapeutic uses. Its molecular structure allows for interactions with biological targets, making it a valuable compound in medicinal chemistry.

  • Key Features :
    • Molecular Formula: C17H19N3O3
    • Molecular Weight: 313.35 g/mol

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies focusing on pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Organic Synthesis

Versatile Reagent
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of more complex organic molecules. Its β-keto ester structure allows it to participate in various reactions such as Michael additions and aldol condensations.

Reaction Type Description
Michael AdditionReaction with nucleophiles to form carbon-carbon bonds.
Aldol CondensationFormation of β-hydroxy carbonyl compounds through self-condensation.

Case Study: Synthesis of Novel Compounds
A study demonstrated the use of this compound in synthesizing novel pyridine derivatives with enhanced biological activity. The multi-step synthesis involved careful control of reaction conditions to optimize yield and purity.

Agricultural Applications

Herbicide Potential
The compound has been explored for its potential use as a herbicide. Ethyl esters like this compound can inhibit specific plant growth pathways, providing an alternative to traditional herbicides.

  • Mechanism of Action : The compound may interfere with the biosynthesis of essential plant hormones, leading to stunted growth or death of target weeds.

Entomological Applications

Insect Control Agent
In entomology, this compound has been investigated as an anti-juvenile hormone agent. Similar compounds have shown effectiveness in disrupting insect development by mimicking juvenile hormones.

Study Focus Findings
Juvenile Hormone DisruptionCompounds induced symptoms of juvenile hormone deficiency in larvae, suggesting potential for pest control applications.

Mechanism of Action

The exact mechanism of action of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate is not well-documented. it is likely to interact with specific molecular targets and pathways within biological systems, influencing protein function and activity. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate can be compared with other similar compounds, such as:

    Ethyl 5-Amino-3,5-di(3-pyridyl)pentanoate: This compound has a similar structure but with an amino group instead of an oxamino group.

    Ethyl 5-Hydroxy-3,5-di(3-pyridyl)pentanoate: This compound has a hydroxy group instead of an oxamino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .

Biological Activity

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS No. 1076198-10-1) is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthetic routes, and relevant research findings.

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₃
Molecular Weight313.35 g/mol
AppearanceLight Yellow Solid
SolubilityChloroform, DMF, Methanol
Melting PointNot specified

Synthesis

The synthesis of this compound generally involves the reaction of appropriate pyridine derivatives with oxamic acid derivatives under controlled conditions. The following synthetic route is commonly referenced:

  • Starting Materials : Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate can be synthesized from ethyl 2-carboxyethyl-5-oxo-3,5-di(3-pyridyl)pentanoate.
  • Reaction Conditions : The reaction typically requires the use of dimethyl sulfoxide (DMSO) at elevated temperatures (approximately 160°C) for several hours .

Antimicrobial Properties

Research has indicated that compounds containing pyridine moieties exhibit notable antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its utility as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of the oxime functional group. Antioxidants are crucial in mitigating oxidative stress in biological systems. Preliminary studies show that this compound can scavenge free radicals effectively, which may have implications for its use in preventing oxidative damage in cells .

The proposed mechanism of action involves the interaction of the oxime group with reactive oxygen species (ROS), leading to reduced cellular damage and inflammation. This mechanism aligns with findings from related compounds that exhibit similar biological activities .

Case Studies

  • In Vitro Studies : A study published in the Indian Journal of Chemistry investigated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
  • Antioxidant Evaluation : In a separate study focusing on antioxidant properties, this compound demonstrated a dose-dependent increase in total antioxidant capacity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals .

Q & A

Q. What are the key structural features of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate, and how do they influence its reactivity?

The compound contains a pentanoate ester backbone, two 3-pyridyl substituents at positions 3 and 5, and an oxamino (-ONH) group at position 4. The pyridyl groups contribute aromaticity and potential hydrogen-bonding interactions, while the oxamino group introduces polarity and nucleophilic reactivity. Steric hindrance from the pyridyl substituents may slow ester hydrolysis compared to simpler esters like ethyl pentanoate . Analytical techniques such as NMR and mass spectrometry are critical for confirming regiochemistry and purity .

Q. What synthetic methodologies are effective for preparing this compound?

Synthesis typically involves multi-step functionalization:

  • Step 1: Coupling of 3-pyridyl groups via nucleophilic substitution or transition-metal catalysis (e.g., Suzuki-Miyaura reactions) under inert conditions.
  • Step 2: Introduction of the oxamino group via oxidation of a precursor amine or direct substitution using hydroxylamine derivatives. Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity for such multi-substituted esters .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

The compound’s solubility depends on solvent polarity: it is sparingly soluble in water but dissolves in DMSO or ethanol. Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions due to the ester moiety. Storage in anhydrous environments at -20°C is recommended to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or substitution patterns) alter the compound’s bioactivity?

Comparative studies of analogous compounds (e.g., halogenated esters) reveal that electron-withdrawing groups (e.g., -Br, -Cl) enhance electrophilicity and binding affinity to biological targets like enzymes. For example, fluorinated analogs show improved metabolic stability due to reduced cytochrome P450 interactions . Substitution at the pyridyl rings (e.g., methyl or nitro groups) can modulate steric effects and π-π stacking interactions, impacting ligand-receptor binding .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies in reported bioactivity may arise from differences in assay conditions (e.g., pH, temperature) or impurities. Methodological solutions include:

  • Standardization: Use of validated protocols (e.g., ISO guidelines) for cytotoxicity or enzyme inhibition assays.
  • Analytical Rigor: Quantifying compound purity via HPLC and confirming structural integrity with X-ray crystallography or 2D NMR .
  • Control Experiments: Testing metabolites or degradation products to rule out off-target effects .

Q. How can the compound’s anti-quorum sensing activity be optimized for bacterial studies?

Ethyl pentanoate analogs act as signaling molecules at sub-inhibitory concentrations (0.01–0.1 MIC). To enhance anti-quorum activity:

  • Dosage Optimization: Conduct time-kill assays to identify concentration-dependent effects on biofilm formation.
  • Synergistic Combinations: Pair with traditional antibiotics (e.g., ciprofloxacin) to reduce resistance development. SDS-PAGE analysis reveals that ethyl pentanoate induces stress proteins (e.g., 15 kDa band) in Bacillus subtilis, altering extracellular protein secretion .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes to enzymes like acetylcholinesterase or bacterial receptors. Key parameters include:

  • Ligand Preparation: Generate 3D conformers with Open Babel, accounting for tautomeric states of the oxamino group.
  • Binding Affinity Scoring: Use MM-GBSA to evaluate free energy changes upon ligand-receptor binding .

Methodological Considerations

Q. How to analyze the compound’s oxidative stability in combustion or environmental studies?

Combustion experiments (e.g., laminar flame studies) require molecular beam mass spectrometry to track intermediates like CO, CO₂, and radicals. Comparative data for ethyl pentanoate flames show distinct oxidation pathways influenced by ester chain length and branching .

Q. What chromatographic techniques are optimal for separating enantiomers or diastereomers?

Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve stereoisomers. For diastereomers, reverse-phase C18 columns paired with UV detection (254 nm) provide baseline separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.